molecular formula C114H195F3N30O33 B13834669 G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q

G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q

Cat. No.: B13834669
M. Wt: 2570.9 g/mol
InChI Key: BURHHWGBXFIPSQ-BOTSBUKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q” is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular sequence may have specific biological functions or applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptides like “G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q” are typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used to purify the synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used for oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.

Major Products

The major products of these reactions depend on the specific amino acid residues and the conditions used. For example, oxidation of cysteine residues results in the formation of disulfide bonds.

Scientific Research Applications

Peptides like “G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q” have diverse applications in scientific research, including:

    Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules.

    Biology: Peptides can act as signaling molecules, hormones, or enzyme substrates.

    Medicine: Peptides are used in drug development, as therapeutic agents, and in diagnostic assays.

    Industry: Peptides are used in the development of biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved vary based on the peptide’s function.

Comparison with Similar Compounds

Peptides can be compared based on their sequence, structure, and biological activity. Similar compounds may include other peptides with overlapping sequences or similar functional groups. The uniqueness of a peptide like “G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q” can be highlighted by its specific sequence and the resulting biological functions.

List of Similar Compounds

  • Glycine-Valine-Leucine-Serine-Asparagine-Valine-Isoleucine-Glycine-Tyrosine-Leucine-Lysine-Lysine-Leucine-Glycine-Threonine-Glycine-Alanine-Leucine-Asparagine-Valine-Leucine-Lysine
  • Glycine-Valine-Leucine-Serine-Asparagine-Valine-Isoleucine-Glycine-Tyrosine-Leucine-Lysine-Lysine-Leucine-Glycine-Threonine-Glycine-Alanine-Leucine-Asparagine-Valine-Leucine

Properties

Molecular Formula

C114H195F3N30O33

Molecular Weight

2570.9 g/mol

IUPAC Name

(2R)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C112H194N30O31.C2HF3O2/c1-22-62(18)91(142-111(171)90(61(16)17)141-105(165)79(48-83(119)148)134-106(166)80(53-143)137-103(163)76(45-58(10)11)135-109(169)88(59(12)13)138-84(149)49-116)107(167)121-51-86(151)125-77(46-66-32-34-67(145)35-33-66)104(164)132-74(43-56(6)7)100(160)127-68(29-23-26-38-113)96(156)126-70(31-25-28-40-115)98(158)131-72(41-54(2)3)95(155)120-52-87(152)139-92(65(21)144)108(168)122-50-85(150)123-63(19)93(153)130-73(42-55(4)5)102(162)133-78(47-82(118)147)99(159)124-64(20)94(154)140-89(60(14)15)110(170)136-75(44-57(8)9)101(161)128-69(30-24-27-39-114)97(157)129-71(112(172)173)36-37-81(117)146;3-2(4,5)1(6)7/h32-35,54-65,68-80,88-92,143-145H,22-31,36-53,113-116H2,1-21H3,(H2,117,146)(H2,118,147)(H2,119,148)(H,120,155)(H,121,167)(H,122,168)(H,123,150)(H,124,159)(H,125,151)(H,126,156)(H,127,160)(H,128,161)(H,129,157)(H,130,153)(H,131,158)(H,132,164)(H,133,162)(H,134,166)(H,135,169)(H,136,170)(H,137,163)(H,138,149)(H,139,152)(H,140,154)(H,141,165)(H,142,171)(H,172,173);(H,6,7)/t62-,63-,64+,65+,68-,69-,70-,71+,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-,90-,91-,92-;/m0./s1

InChI Key

BURHHWGBXFIPSQ-BOTSBUKCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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